6'-HydroxyDelavirdine
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Overview
Description
6’-HydroxyDelavirdine is a metabolite of Delavirdine, a bisheteroarylpiperazine derivative. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-HydroxyDelavirdine typically involves the hydroxylation of Delavirdine.
Industrial Production Methods
Industrial production methods for 6’-HydroxyDelavirdine are not well-documented in the literature. the synthesis of related compounds often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6’-HydroxyDelavirdine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent compound Delavirdine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-HydroxyDelavirdine can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
6’-HydroxyDelavirdine has several scientific research applications, including:
Mechanism of Action
6’-HydroxyDelavirdine exerts its effects by interacting with specific enzymes involved in the metabolism of Delavirdine. The compound is formed through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes catalyze the hydroxylation of Delavirdine, leading to the formation of 6’-HydroxyDelavirdine. The hydroxylated metabolite may have different pharmacological properties compared to the parent compound, influencing its efficacy and safety profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6’-HydroxyDelavirdine include other hydroxylated metabolites of Delavirdine and related NNRTIs. Examples include:
6-HydroxyDelavirdine-d8: A deuterated analog used as a reference standard in analytical studies.
Desalkyl Delavirdine: Another metabolite formed during the metabolism of Delavirdine.
Uniqueness
6’-HydroxyDelavirdine is unique due to its specific hydroxylation at the 6’ position, which may confer distinct pharmacological properties compared to other metabolites. This uniqueness makes it a valuable compound for studying the metabolism and pharmacokinetics of Delavirdine .
Properties
Molecular Formula |
C22H28N6O4S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[2-[4-[6-oxo-3-(propan-2-ylamino)-1H-pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H28N6O4S/c1-14(2)23-18-6-7-20(29)25-21(18)27-8-10-28(11-9-27)22(30)19-13-15-12-16(26-33(3,31)32)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,25,29) |
InChI Key |
XJERELUGQMAAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(NC(=O)C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
Origin of Product |
United States |
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